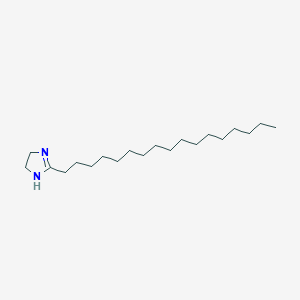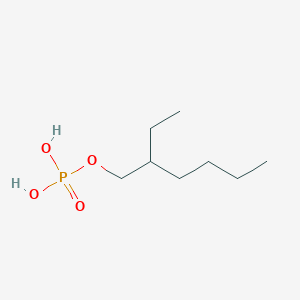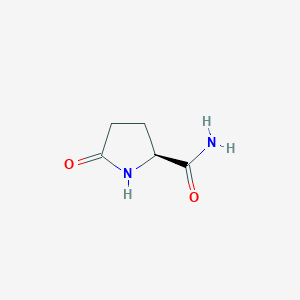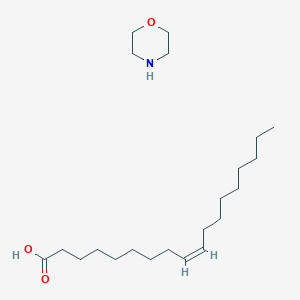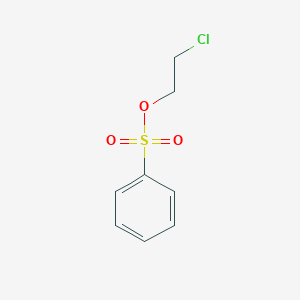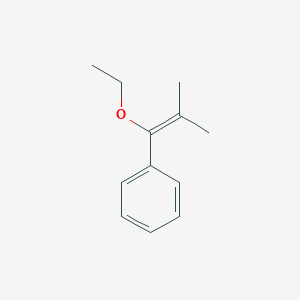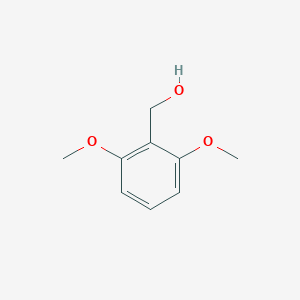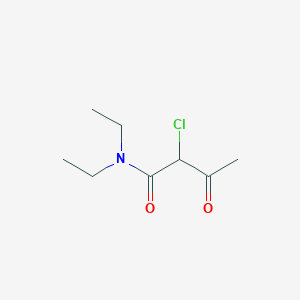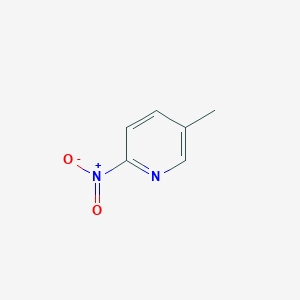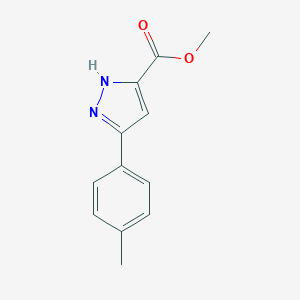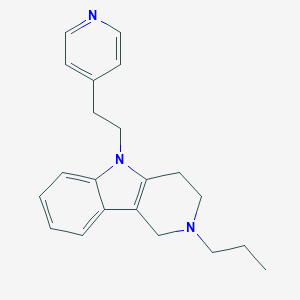![molecular formula C22H16 B093777 1,2-Dimethylbenzo[a]pyrene CAS No. 16757-85-0](/img/structure/B93777.png)
1,2-Dimethylbenzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethylbenzo[a]pyrene (1,2-DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is formed from the incomplete combustion of organic matter, such as fossil fuels, tobacco smoke, and grilled or charred meat. 1,2-DMBA is a potent carcinogen and mutagen, and exposure to this compound has been linked to the development of cancer in humans and animals.
Wirkmechanismus
The carcinogenic and mutagenic properties of 1,2-Dimethylbenzo[a]pyrene are thought to be due to its ability to form DNA adducts. These adducts can cause mutations and DNA damage, leading to the development of cancer. 1,2-Dimethylbenzo[a]pyrene is also known to induce oxidative stress and inflammation, which can contribute to the carcinogenic process.
Biochemische Und Physiologische Effekte
Exposure to 1,2-Dimethylbenzo[a]pyrene has been shown to cause a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. It can also affect gene expression and alter cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis. It is a potent carcinogen and mutagen, and exposure to this compound can mimic the effects of environmental pollutants on human health. However, the use of 1,2-Dimethylbenzo[a]pyrene in lab experiments is limited by its toxicity and the need for specialized handling and disposal procedures.
Zukünftige Richtungen
There are many future directions for research on 1,2-Dimethylbenzo[a]pyrene. One area of focus is the development of new methods for detecting and measuring DNA adducts. Another area is the investigation of the effects of 1,2-Dimethylbenzo[a]pyrene on specific cellular signaling pathways and gene expression patterns. Additionally, research is needed to identify new compounds that can prevent or mitigate the carcinogenic effects of 1,2-Dimethylbenzo[a]pyrene and other PAHs. Finally, more studies are needed to better understand the long-term health effects of exposure to 1,2-Dimethylbenzo[a]pyrene and other environmental pollutants.
Synthesemethoden
1,2-Dimethylbenzo[a]pyrene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the grilling or charring of meat. It can also be synthesized in the laboratory through the oxidation of 1,2-dimethylphenanthrene.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethylbenzo[a]pyrene has been extensively studied for its carcinogenic and mutagenic properties. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis. It has also been used to study the effects of environmental pollutants on human health.
Eigenschaften
CAS-Nummer |
16757-85-0 |
|---|---|
Produktname |
1,2-Dimethylbenzo[a]pyrene |
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1,2-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-16-7-8-17-12-15-5-3-4-6-19(15)20-10-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3 |
InChI-Schlüssel |
BKXHRQZQCCZOKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Kanonische SMILES |
CC1=CC2=C3C(=C1C)C=CC4=C3C(=CC5=CC=CC=C45)C=C2 |
Andere CAS-Nummern |
16757-85-0 |
Synonyme |
1,2-Dimethylbenzo[a]pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



